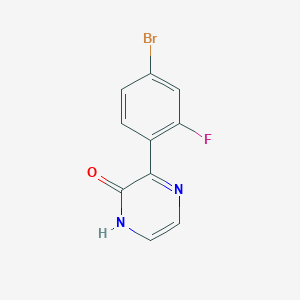
(2S,6S)-1-Boc-2,6-dimethyl-3-oxopiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD31925524 is a chemical compound with unique properties that have garnered interest in various scientific fields. This compound is known for its specific molecular structure and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of MFCD31925524 involves several steps, each requiring precise conditions to ensure the desired product is obtained. The synthetic routes typically involve:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on their reactivity and compatibility with the desired reaction conditions.
Reaction Conditions: The reactions are carried out under controlled temperatures and pressures to facilitate the formation of MFCD31925524. Common conditions include the use of catalysts, solvents, and specific temperature ranges to optimize the yield and purity of the compound.
Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities and obtain a high-purity compound.
Industrial production methods for MFCD31925524 may involve scaling up these laboratory procedures to accommodate larger quantities, ensuring consistency and quality in the final product.
Analyse Chemischer Reaktionen
MFCD31925524 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to convert MFCD31925524 into its reduced forms.
Substitution: Substitution reactions can occur with halogens or other nucleophiles, resulting in the replacement of specific functional groups within the molecule.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
MFCD31925524 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating specific diseases.
Industry: MFCD31925524 is utilized in the production of specialized materials and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of MFCD31925524 involves its interaction with specific molecular targets within cells. These interactions can lead to changes in cellular pathways and processes, ultimately resulting in the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
MFCD31925524 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable molecular structures or reactivity profiles. The comparison can focus on aspects such as:
Structural Differences: Highlighting unique structural features that distinguish MFCD31925524 from other compounds.
Reactivity: Comparing the types of reactions and conditions under which MFCD31925524 and similar compounds react.
Applications: Discussing the specific applications where MFCD31925524 offers advantages over similar compounds.
Eigenschaften
Molekularformel |
C11H20N2O3 |
|---|---|
Molekulargewicht |
228.29 g/mol |
IUPAC-Name |
tert-butyl 2,6-dimethyl-3-oxopiperazine-1-carboxylate |
InChI |
InChI=1S/C11H20N2O3/c1-7-6-12-9(14)8(2)13(7)10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,14) |
InChI-Schlüssel |
DIUMEULIRBZIBH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CNC(=O)C(N1C(=O)OC(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-Fluoro-1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione](/img/structure/B15334733.png)






![4-Bromo-2-fluoro-N-[2-(1-piperidyl)ethyl]aniline](/img/structure/B15334802.png)

![2-(3,4-Dichlorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B15334814.png)
